molecular formula C20H21BrN2O5S B3876566 methyl (4-{[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenoxy)acetate hydrobromide

methyl (4-{[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenoxy)acetate hydrobromide

Cat. No. B3876566
M. Wt: 481.4 g/mol
InChI Key: BSZLBTLPDLWITR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are part of many pharmaceuticals and they have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. It also appears to have methoxy, thioacetyl, and phenoxy functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzimidazole derivatives, for example, are often crystalline solids at room temperature. They are generally soluble in common organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Some benzimidazole derivatives are known to have biological activity, including antifungal, antiviral, and anticancer properties .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety procedures when handling and disposing of chemicals .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, novel derivatives, and potential applications in medicine .

properties

IUPAC Name

methyl 2-[4-[2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanylacetyl]phenoxy]acetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S.BrH/c1-22-17-9-8-15(25-2)10-16(17)21-20(22)28-12-18(23)13-4-6-14(7-5-13)27-11-19(24)26-3;/h4-10H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZLBTLPDLWITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1SCC(=O)C3=CC=C(C=C3)OCC(=O)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (4-{[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenoxy)acetate hydrobromide
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methyl (4-{[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenoxy)acetate hydrobromide
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methyl (4-{[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenoxy)acetate hydrobromide
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methyl (4-{[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenoxy)acetate hydrobromide
Reactant of Route 5
Reactant of Route 5
methyl (4-{[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenoxy)acetate hydrobromide
Reactant of Route 6
Reactant of Route 6
methyl (4-{[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenoxy)acetate hydrobromide

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